N-(3-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a pivaloyl group, and a methanesulfonamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated ketone.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds.
Addition of the pivaloyl group: This can be done through an acylation reaction using pivaloyl chloride.
Attachment of the methanesulfonamide group: This step typically involves a sulfonamide formation reaction using methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-(3-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: It has potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A well-known COX-2 inhibitor with a similar sulfonamide group.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another pyrazole derivative with potential biological activity.
Uniqueness
N-(3-(5-(3-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[3-[2-(2,2-dimethylpropanoyl)-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c1-21(2,3)20(26)25-19(15-8-5-9-16(22)11-15)13-18(23-25)14-7-6-10-17(12-14)24-29(4,27)28/h5-12,19,24H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRDRSZBUXBRGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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